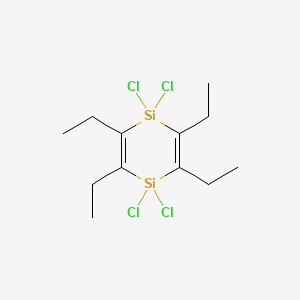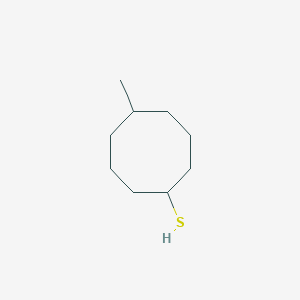
5-Methylcyclooctane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylcyclooctane-1-thiol: is an organic compound with the molecular formula C9H18S . It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The compound features a cyclooctane ring with a methyl group and a thiol group attached to it. Thiol groups are known for their strong, often unpleasant odors, and their reactivity due to the presence of a sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylcyclooctane-1-thiol typically involves the introduction of a thiol group to a cyclooctane ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 5-Methylcyclooctyl halide, reacts with a thiolating agent like sodium hydrosulfide (NaSH) under basic conditions. The reaction can be represented as follows:
5-Methylcyclooctyl halide+NaSH→this compound+NaHalide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylcyclooctane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base.
Major Products:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding hydrocarbons (R-H).
Substitution: Various substituted thiols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methylcyclooctane-1-thiol is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also utilized in the study of thiol-ene reactions, which are important in polymer chemistry.
Biology and Medicine: The compound’s thiol group makes it a useful reagent in bioconjugation reactions, where it can be used to modify proteins or other biomolecules. Thiol groups are also important in the study of redox biology and the development of antioxidants.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and pharmaceuticals. Its reactivity makes it valuable in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 5-Methylcyclooctane-1-thiol largely depends on its thiol group. Thiols are known to participate in redox reactions, where they can act as reducing agents. The sulfur atom in the thiol group can form strong bonds with metals, making it useful in metal-catalyzed reactions. Additionally, thiols can form disulfide bonds, which are important in protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Cyclooctane: Lacks the thiol group, making it less reactive in redox and nucleophilic substitution reactions.
Cyclooctanethiol: Similar structure but without the methyl group, leading to different steric and electronic properties.
Methylcyclohexane-1-thiol: Smaller ring size, resulting in different conformational and reactivity profiles.
Uniqueness: 5-Methylcyclooctane-1-thiol is unique due to the combination of its cyclooctane ring, methyl group, and thiol group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The presence of the thiol group makes it particularly useful in redox chemistry and bioconjugation reactions.
Eigenschaften
CAS-Nummer |
827024-49-7 |
|---|---|
Molekularformel |
C9H18S |
Molekulargewicht |
158.31 g/mol |
IUPAC-Name |
5-methylcyclooctane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-8-4-2-6-9(10)7-3-5-8/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
GXGHSSKCOKHRHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(CCC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)

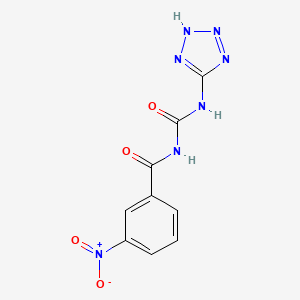
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)

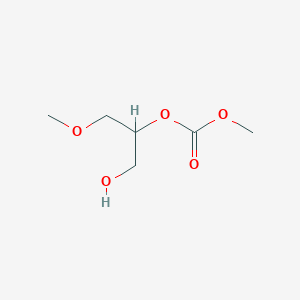
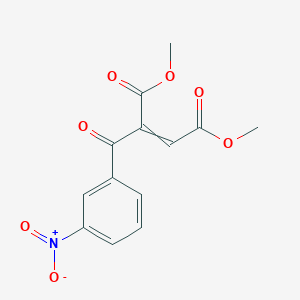
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
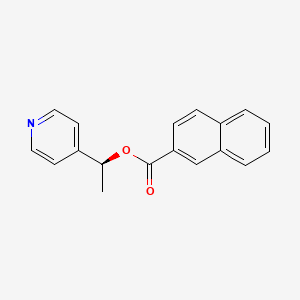

![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
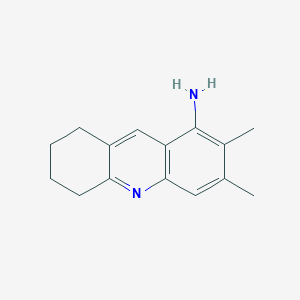
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
